5-[(Benzyloxy)methyl]-2H-tetrazole
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Overview
Description
5-[(Benzyloxy)methyl]-2H-tetrazole is an organic compound with the molecular formula C9H10N4O. It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-2H-tetrazole typically involves the reaction of benzyloxyacetonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzyloxycarbonyl derivatives, while substitution reactions can produce various substituted tetrazoles .
Scientific Research Applications
5-[(Benzyloxy)methyl]-2H-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(Phenylmethoxy)methyl]-2H-tetrazole: Similar in structure but with different substituents.
5-[(Methoxy)methyl]-2H-tetrazole: Lacks the benzyloxy group, leading to different chemical properties.
Uniqueness
5-[(Benzyloxy)methyl]-2H-tetrazole is unique due to its specific benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-2H-tetrazole |
InChI |
InChI=1S/C9H10N4O/c1-2-4-8(5-3-1)6-14-7-9-10-12-13-11-9/h1-5H,6-7H2,(H,10,11,12,13) |
InChI Key |
HBSPQKMEQWENCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NNN=N2 |
Origin of Product |
United States |
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